2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid is a chiral α-amino acid notable for its structural features and potential biological activities. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring at the 4-position, contributing to its unique properties. It has a molecular formula of and a molecular weight of approximately 221.30 g/mol . The compound is primarily studied for its applications in pharmacology and biochemistry.
This compound is classified as an amino acid and is part of a broader category of chiral compounds that are essential in various biological processes. It falls under the classification of non-proteinogenic amino acids, which are not incorporated into proteins but have significant roles in metabolic pathways and as intermediates in organic synthesis .
The synthesis of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid typically involves several strategies, including:
The synthetic route may involve the following steps:
The molecular structure of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid includes:
The tert-butyl group at the 4-position of the phenyl ring significantly influences its solubility and stability in biological systems. The structural representation can be detailed as follows:
The compound can undergo various chemical reactions typical for amino acids, including:
These reactions often require specific catalysts or reagents to facilitate the transformations while maintaining the integrity of the chiral center. For instance, protecting groups may be utilized during synthesis to prevent undesired reactions at sensitive functional groups .
The mechanism of action for 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. Its structural features allow it to participate in various biochemical pathways, potentially influencing metabolic processes or exhibiting pharmacological effects.
2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid has several scientific uses, including:
The synthesis of sterically constrained phenylalanine analogues, such as 2-amino-3-(4-(tert-butyl)phenyl)propanoic acid (molecular formula: C₁₃H₁₉NO₂), relies on advanced asymmetric methodologies to establish precise stereocontrol. This compound belongs to the class of β-substituted non-coded amino acids (ncAAs), where the tert-butyl group introduces significant steric bulk, complicating stereoselective formation. Two dominant strategies exist: chiral auxiliary-mediated alkylation and dynamic kinetic resolution (DKR). The Ni(II) complexes of glycine-derived Schiff bases (e.g., Belokon’s system) enable enantioselective alkylation via in situ enolate generation, affording α-stereocenters with >95% ee [4] [5]. Alternatively, DKR leverages in situ racemization/epimerization under basic conditions, allowing resolution through chiral ligands like the Soloshonok trichlorinated ligand (16), achieving >99.5% chiral purity [4]. For β-functionalized derivatives (e.g., 2,3-diamino-3-phenylpropanoates), Sharpless asymmetric aminohydroxylation of cinnamates followed by Mitsunobu azidation provides orthogonal syn/anti control [9].
Table 1: Key Asymmetric Synthesis Approaches
Strategy | Key Reagent/Catalyst | Stereoselectivity | Application Scope |
---|---|---|---|
Ni(II)-Schiff base alkylation | (S)- or (R)-BPB ligands | >95% ee (α-center) | α-Amino acids with aryl/alkyl chains |
Dynamic kinetic resolution | Ligand 16 + K₂CO₃/DBU | >99.5% ee | Deracemization of unprotected α-AAs |
Sharpless aminohydroxylation | (DHQ)₂PHAL + N-bromoacetamide | >99% ee (syn isomer) | β-Amino-α-hydroxy ester precursors |
The alkylation of Ni(II)-glycine Schiff base complexes represents the most scalable route to 2-amino-3-(4-(tert-butyl)phenyl)propanoic acid. Critical optimization focuses on base selection, solvent systems, and substrate reactivity. Early methods used NaH or NaOH in DMF, but heterogeneous mixtures caused slow kinetics and byproducts [5]. Replacement with potassium tert-butoxide in anhydrous MeCN enables homogeneous enolization, completing reactions within 1 hour at 25°C. This protocol suppresses racemization and achieves near-quantitative yields of alkylated adducts [5]. Scalability was further enhanced by Romoff and Soloshonok’s improved ligand synthesis: Multi-kilogram production of the trichlorinated ligand 16 starts from D-proline and 3,4-dichlorobenzyl chloride (88% yield), followed by coupling to 2-amino-5-chlorobenzophenone (81% yield). Subsequent Ni(II)-complex assembly uses DBU in MeOH at 68–70°C, affording the glycine Schiff base complex in 98.9% yield and >99.5% chiral purity [4].
Table 2: Performance of Ni(II) Alkylation Protocols
Condition | Reaction Time | Diastereomeric Excess | Isolated Yield |
---|---|---|---|
NaH/DMF, -20°C | 2.5 h | 60% de (kinetic) | 55% |
KOH/MeCN, 25°C | >2 h | <50% de | Moderate |
t-BuOK/MeCN, 25°C | 1 h | >95% de (thermodynamic) | >90% |
The tert-butyl substituent at the para-position of the phenyl ring creates severe steric congestion during alkylation, leading to kinetic vs. thermodynamic diastereoselectivity conflicts. Initial alkylation of the Ni(II)-glycine complex (S)-3 with 4-(tert-butyl)benzyl chloride (4) exhibits poor kinetic control: At 10–15% conversion, diastereomers (2S,2’S)-5 and (2S,2’R)-5 form in a ~50:50 ratio [5]. However, prolonged reaction times under thermodynamic control (equilibration via reversible enolization) favor the (2S,2’S) isomer (>95% de). This inversion occurs because the bulky tert-butyl group stabilizes the S,S-configured adduct through minimized 1,3-allylic strain between the α-hydrogen and aryl ring [5] [6]. Solvent polarity further modulates selectivity: MeCN promotes crystallization of the thermodynamically favored diastereomer, simplifying purification, whereas DMF impedes crystallization due to solubility issues [5].
Recyclable chiral auxiliaries and asymmetric catalysts are vital for sustainable ncAA synthesis. The Soloshonok ligand (16) and Hamari ligand (19) exemplify advanced tridentate ligands enabling catalytic DKR or alkylation with ≤50 mol% loading. Ligand 16—recyclable via acidolysis of the Ni(II)-complex—facilitates α-deuteration of valine with 96% isotopic incorporation [4]. For Mannich-type reactions (e.g., synthesizing β-(trifluoromethyl)-α,β-diamino acids), N-tert-butanesulfinyl imines pair with Ni(II)-glycine complexes under DBU catalysis (15 mol%), affording anti-adducts with >95% de [6]. Achiral Ni(II) complexes derived from N,N-di-n-butylamine provide cost-effective alternatives for certain transformations, though with lower stereoselectivity (70–85% de) [6].
Table 3: Catalytic Systems for Enantiopure Amino Acid Synthesis
Catalytic System | Reaction Type | Stereoselectivity | Ligand Recyclability |
---|---|---|---|
Ni(II)/Ligand 16 + DBU | Dynamic kinetic resolution | >99.5% ee | Yes (via acidolysis) |
Ni(II)/Ligand 19 + K₂CO₃ | Glycine alkylation | 90% ee | Limited |
N-sulfinimine + DBU (15 mol%) | Mannich addition | >95% de (anti) | No (stoichiometric) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7